molecular formula C20H24N2OS B5731377 4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide

4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide

Cat. No.: B5731377
M. Wt: 340.5 g/mol
InChI Key: OAPHKQPQWBAYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide is a chemical compound with the molecular formula C20H24N2OS. It is a member of the piperidine class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide typically involves the reaction of 4-benzylpiperidine with 2-methoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a monoamine oxidase inhibitor (MAOI).

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine. This compound also functions as a monoamine oxidase inhibitor (MAOI), which can affect neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide is unique due to its specific combination of a piperidine ring with a benzyl and methoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act as both a monoamine releasing agent and a monoamine oxidase inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-23-19-10-6-5-9-18(19)21-20(24)22-13-11-17(12-14-22)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPHKQPQWBAYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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